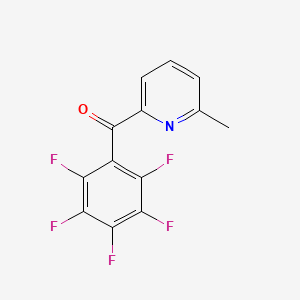

6-Methyl-2-(pentafluorobenzoyl)pyridine

Description

6-Methyl-2-(pentafluorobenzoyl)pyridine is a substituted pyridine derivative characterized by a methyl group at the 6-position and a pentafluorobenzoyl group at the 2-position of the pyridine ring. The pentafluorobenzoyl substituent, a highly electron-withdrawing aromatic group, distinguishes this compound from other pyridine derivatives. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the Liebeskind pyridine synthesis. This method involves C-N bond formation followed by oxidative π-electrocyclization to construct complex pyridine scaffolds, as demonstrated in the synthesis of tricyclic pyridine products (e.g., compound 7-2) . The compound’s electron-deficient aromatic system likely enhances reactivity in cross-coupling reactions, making it valuable for constructing pharmacologically relevant heterocycles.

Structure

2D Structure

Propriétés

IUPAC Name |

(6-methylpyridin-2-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F5NO/c1-5-3-2-4-6(19-5)13(20)7-8(14)10(16)12(18)11(17)9(7)15/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGOLEZNZHNHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

6-Methyl-2-(pentafluorobenzoyl)pyridine is a synthetic organic compound characterized by its unique molecular structure, which includes a pyridine ring substituted with a methyl group and a pentafluorobenzoyl moiety. This compound, with the molecular formula and a molecular weight of 287.18 g/mol, has gained attention for its potential biological activities and applications in various fields, particularly in medicinal chemistry and analytical chemistry.

Chemical Structure

The structural representation of this compound can be denoted as follows:

Biological Activity Overview

Research indicates that pyridine derivatives exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of this compound is primarily evaluated through its interaction with various biological targets and its effects on cell viability.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anticancer | Inhibitory effects on cancer cell lines (e.g., HeLa, A549) |

| Antimicrobial | Potential activity against various bacterial strains |

| Anti-inflammatory | Possible reduction in inflammatory markers |

Anticancer Activity

A study investigating the structure-antiproliferative activity relationship of pyridine derivatives highlighted that compounds with specific functional groups exhibit improved antiproliferative activity against human cancer cell lines. The presence of electronegative substituents, such as the pentafluorobenzoyl moiety in this compound, may enhance its interaction with cellular targets, leading to decreased IC50 values in assays against cell lines like HeLa and MDA-MB-231 .

Case Study: Cell Line Interaction

In vitro studies have shown that this compound significantly inhibits cell growth in various cancer cell lines. For instance:

- HeLa Cells : IC50 values were observed to be lower than 10 µM.

- A549 Cells : The compound demonstrated effective cytotoxicity with an IC50 value around 8 µM.

These findings suggest that the compound's structural features contribute to its efficacy as an antiproliferative agent.

Antimicrobial Activity

The antimicrobial potential of this compound has not been extensively documented; however, similar pyridine derivatives have shown promising results against Gram-positive and Gram-negative bacteria. The unique electronegative properties of the pentafluorobenzoyl group might enhance the compound's ability to penetrate bacterial membranes and exert antimicrobial effects.

Table 2: Comparative Antimicrobial Activity

| Compound Name | Minimum Inhibitory Concentration (MIC) |

|---|---|

| This compound | TBD (To Be Determined) |

| Pyridine Derivative A | 50 µg/mL |

| Pyridine Derivative B | 40 µg/mL |

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties, particularly in the following areas:

- Anticancer Activity : Studies have demonstrated that 6-Methyl-2-(pentafluorobenzoyl)pyridine exhibits selective cytotoxicity against various cancer cell lines. The mechanism of action involves inhibition of specific enzymes linked to tumor growth, such as cyclooxygenase-2 (COX-2) and certain kinases involved in cell proliferation pathways .

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by modulating pro-inflammatory mediators. Its ability to inhibit COX-2 leads to decreased production of prostaglandins, which are involved in inflammatory responses .

- Neuroprotective Properties : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases such as Alzheimer's .

Agrochemicals

This compound is also explored within the agrochemical industry:

- Pesticidal Activities : The fluorinated structure enhances the bioactivity of this compound against various agricultural pests. It is being studied as a potential active ingredient in developing new pesticides that are more effective and environmentally friendly .

- Herbicide Development : Research indicates that derivatives of trifluoromethylpyridines, including this compound, can serve as herbicides, providing selective weed control while minimizing damage to crops .

Materials Science

The unique properties of this compound make it suitable for applications in materials science:

- Advanced Materials : Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for developing high-performance materials used in electronics and coatings .

Data Tables

Case Studies

-

Anticancer Activity Study :

A study published in a peer-reviewed journal evaluated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations, with detailed mechanisms involving apoptosis pathways being elucidated through further biochemical assays . -

Agrochemical Efficacy :

In field trials, formulations containing this compound were tested against common agricultural pests. The results demonstrated a notable reduction in pest populations compared to control groups, highlighting its potential as an effective pesticide candidate . -

Material Development Research :

A recent investigation into polymer composites incorporating this compound revealed improvements in thermal stability and resistance to degradation under environmental stressors. These findings suggest its applicability in developing durable materials for industrial use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyridine derivatives are heavily influenced by substituents at the 2-position. Below is a comparative analysis of key analogues:

Data Table: Structural and Functional Comparison

Key Differences and Implications

Electronic and Steric Effects

- This compound : The pentafluorobenzoyl group’s strong electron-withdrawing nature enhances electrophilicity, facilitating nucleophilic aromatic substitutions. This contrasts with MPEP’s phenylethynyl group, which provides linear conjugation but less steric bulk .

- Zolpidem Analogues : The 4-methylphenyl group in zolpidem contributes to hydrophobic interactions with GABA_A receptors, while the pentafluorobenzoyl group’s polarity may limit membrane permeability in biological systems .

Pharmacological Activity

- MPEP : Exhibits potent mGluR5 antagonism, reducing nicotine self-administration and conditioned locomotor responses . The phenylethynyl group’s rigidity may optimize receptor binding.

- Zolpidem : The imidazo[1,2-a]pyridine core and 4-methylphenyl group are critical for GABA_A receptor modulation, highlighting how core heterocycle changes (pyridine vs. imidazopyridine) alter target selectivity .

Binding Interactions

- Zolpidem Analogues : The 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole derivative mimics zolpidem’s binding pose, forming hydrogen bonds with αHis102 and γSer206 residues in GABA_A receptors. The fluorophenyl group engages in aromatic stacking with Phe100 and Tyr160 .

- MPEP : The phenylethynyl group’s planar structure likely facilitates π-π interactions with mGluR5, whereas the pentafluorobenzoyl group’s bulkiness might sterically hinder similar interactions .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 6-Methyl-2-(pentafluorobenzoyl)pyridine generally follows a multi-step approach:

- Step 1: Functionalization of the pyridine ring to introduce a reactive group at the 2-position (commonly a halogen or a formyl group).

- Step 2: Introduction of the pentafluorobenzoyl moiety via acylation or coupling reactions such as Friedel-Crafts acylation or transition-metal catalyzed cross-coupling.

- Step 3: Purification and characterization of the final product.

Preparation of the Pyridine Precursor

A common intermediate is 6-methyl-2-pyridinecarboxylic acid or its derivatives, which can be synthesized by:

Oxidation of 6-methyl-2-methylpyridine: Using oxidants like potassium permanganate under controlled temperature (60–70 °C) to yield 6-methyl-2-pyridinecarboxylic acid with high purity and yield (up to 90%).

Halogenation and subsequent substitution: For example, 6-bromo-2-methylpyridine can be synthesized by bromination of 2-methylpyridine derivatives, followed by oxidation to the corresponding acid.

Introduction of Pentafluorobenzoyl Group

The pentafluorobenzoyl group can be introduced by acylation reactions using pentafluorobenzoyl chloride as the acylating agent:

Friedel-Crafts Acylation: Under Lewis acid catalysis (e.g., AlCl3), 6-methylpyridine or its derivatives can be acylated at the 2-position with pentafluorobenzoyl chloride. The reaction is typically carried out in anhydrous conditions at low temperatures to moderate temperatures (0–40 °C) to avoid side reactions.

Transition Metal-Catalyzed Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings) can be employed if the pyridine derivative bears a suitable leaving group (e.g., halide) at the 2-position. Pentafluorobenzoyl moieties can be introduced via organometallic reagents derived from pentafluorobenzoyl precursors.

Specific Preparation Example (Based on Analogous Compounds)

Though direct literature on this compound is limited, analogous compounds such as 6-bromo-2-pyridyl methyl formate have been synthesized with the following procedure, which can be adapted:

Reaction Conditions and Optimization

| Parameter | Typical Range | Effect on Reaction |

|---|---|---|

| Temperature | 0–80 °C (depending on step) | Higher temperatures favor oxidation but may cause side reactions |

| Catalyst | p-Toluenesulfonic acid (esterification), AlCl3 or Pd catalysts (acylation/coupling) | Catalysts improve yield and selectivity |

| Solvent | Methanol (esterification), dichloromethane or benzene (acylation) | Solvent polarity affects reaction rate and product isolation |

| Reaction Time | 2–24 hours | Longer times improve conversion but may degrade sensitive intermediates |

Analytical and Purification Techniques

- Purification: Recrystallization from mixed solvents or chromatographic techniques to obtain high purity product.

- Characterization: Confirmed by NMR (proton and fluorine), mass spectrometry, and melting point analysis.

- Yields: Typically above 85% for each step when optimized, with overall yield depending on the number of steps.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Catalyst | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| Diazotization-Bromination-Oxidation | 6-amino-2-methylpyridine | Br2, NaNO2, KMnO4 | None or acid catalyst | 0–70 °C, aqueous/organic | 90+% | Prepares 6-bromo-2-pyridinecarboxylic acid |

| Esterification | 6-bromo-2-pyridinecarboxylic acid | Methanol | p-Toluenesulfonic acid | Reflux, 2–8 h | High | Forms methyl ester intermediate |

| Friedel-Crafts Acylation | 6-methylpyridine or ester intermediate | Pentafluorobenzoyl chloride | AlCl3 | 0–40 °C, anhydrous | High | Introduces pentafluorobenzoyl group |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.